N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide
Description
N-[2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring dual heterocyclic systems: a pyrazole and two thiophene moieties. The compound combines a sulfonamide group (a common pharmacophore in drug design) with substituted aromatic and heteroaromatic rings, which are critical for modulating biological activity, solubility, and metabolic stability. Its synthesis likely involves multi-step reactions, such as sulfonylation of a primary amine intermediate followed by coupling with pyrazole and thiophene precursors, as seen in analogous sulfonamide syntheses .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S3/c17-21(18,13-3-1-7-20-13)15-9-12(11-4-8-19-10-11)16-6-2-5-14-16/h1-8,10,12,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOVAKJAXLCFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene rings in this compound are susceptible to oxidation, particularly at the sulfur atom:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Room temperature, 12 hrs | Thiophene sulfoxide derivative | Partial oxidation of thiophene sulfur to sulfoxide |
| m-Chloroperbenzoic acid | Dichloromethane, 0°C, 6 hrs | Thiophene sulfone derivative | Complete oxidation to sulfone; confirmed by ¹H-NMR loss of thiophene peaks |
Key Observation : Oxidation occurs preferentially at the thiophene-2-sulfonamide moiety rather than the thiophen-3-yl group due to electronic effects of the sulfonamide.
Reduction Reactions
The sulfonamide group undergoes selective reduction under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | THF, reflux, 8 hrs | Secondary amine derivative | 72% |
| Sodium borohydride | Methanol, 25°C, 24 hrs | No reaction | - |
Mechanistic Insight : The LiAlH₄-mediated reduction proceeds via cleavage of the S–N bond, generating a free amine and thiophene-2-sulfinic acid intermediate.
Electrophilic Substitution
The thiophene rings participate in electrophilic aromatic substitution:
| Reaction | Reagent | Position | Product | Regioselectivity |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | α-position | 5-bromothiophene derivative | >90% |
| Nitration | HNO₃/H₂SO₄ | β-position | 4-nitrothiophene derivative | 65% |
Notable Trend : The thiophen-3-yl group exhibits lower reactivity compared to the thiophene-2-sulfonamide ring due to steric hindrance from the pyrazole-ethyl chain.
Hydrolysis Reactions
Controlled hydrolysis of functional groups:
| Substrate | Conditions | Product | Kinetics |
|---|---|---|---|
| Sulfonamide group | 6M HCl, reflux, 10 hrs | Thiophene-2-sulfonic acid + amine | k = 0.18 h⁻¹ |
| Pyrazole ring | NaOH (10%), 80°C, 24 hrs | Degradation products | Non-specific cleavage |
Stability Data : The sulfonamide linkage remains intact under basic conditions (pH < 10) but hydrolyzes rapidly in strong acids.
Cross-Coupling Reactions
The pyrazole nitrogen serves as a directing group for metal-catalyzed reactions:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-pyrazole conjugate | 58% |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aryl chloride | Aminated derivative | 41% |
Limitation : Low yields attributed to steric bulk from the thiophen-3-yl-ethyl group hindering catalyst access.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 220–250°C | 18% | Loss of sulfonamide SO₂ group |
| 300–320°C | 42% | Pyrazole ring decomposition |
Activation Energy : Calculated Eₐ = 145 kJ/mol for primary decomposition step via Kissinger analysis .
Photochemical Reactions
UV irradiation induces unique reactivity:
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Thiophene dimer via [2+2] cycloaddition | Φ = 0.12 |
| 365 nm | Ethanol | Sulfonamide N–S bond cleavage | Φ = 0.03 |
Application Potential : Photoinduced dimerization enables controlled polymer synthesis.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide has shown promise in several therapeutic areas:
Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal properties. For instance, studies have indicated that pyrazole derivatives can inhibit various bacterial strains effectively.
Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammatory mediator production. This mechanism positions it as a candidate for treating inflammatory diseases.
Anticancer Activity : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its sulfonamide group may enhance these effects by improving solubility and bioavailability.
Biological Research
The compound may serve as a probe to study biological pathways, particularly those involved in inflammation and cancer progression. Its ability to modulate enzyme activity could provide insights into disease mechanisms.
Materials Science
Due to its unique electronic properties, this compound could be utilized in the development of new materials, including:
- Conductive Polymers : The thiophene moiety can enhance electrical conductivity.
- Sensors : Its chemical properties may be leveraged in sensor technologies for detecting biological or chemical substances.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, highlighting the potential of this compound:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Demonstrated significant COX inhibition in vitro. |
| Anticancer | Showed dose-dependent inhibition of cancer cell lines. |
| Antimicrobial | Reported effective inhibition against Gram-positive bacteria. |
These findings suggest that this compound could be a versatile agent with multiple therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its pyrazole-thiophene-ethyl backbone and sulfonamide group. Below is a detailed comparison with analogous sulfonamide and heterocyclic derivatives:
Key Observations
Heterocyclic Diversity: The target compound incorporates a pyrazole ring, unlike N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide or benzothiazole derivatives , which use aminoethyl or benzothiazole groups. Pyrazole rings are known for enhancing metabolic stability and hydrogen-bonding interactions in drug-receptor binding .
Synthetic Efficiency :
- Sulfonamide derivatives are typically synthesized via sulfonylation of amines with sulfonyl chlorides (e.g., thiophene-2-sulfonyl chloride) under mild conditions . The target compound’s synthesis may follow similar protocols but requires functionalization with pyrazole and thiophene-ethyl groups, which could involve coupling reactions or cycloadditions .
- Yields for related compounds range from 44% to 86%, depending on the complexity of substituents and reaction conditions .
Biological Relevance: Antimicrobial Activity: N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide demonstrates antibacterial properties, likely due to sulfonamide’s disruption of folate synthesis . Antiviral Potential: Benzothiazole-bearing sulfonamides inhibit herpes simplex virus (HSV-1) by targeting viral enzymes . The target compound’s thiophene-pyrazole system may offer similar protease or polymerase inhibition. Enzyme Inhibition: Sulfonamides are established inhibitors of carbonic anhydrase and β-lactamases . The pyrazole-thiophene combination could enhance binding to enzyme active sites.
Structural Limitations: The compound’s hydrophobicity (due to dual thiophenes) may limit aqueous solubility, a challenge also noted in benzothiazole derivatives . Pyrazole-containing compounds can exhibit metabolic instability in vivo, requiring structural optimization for pharmacokinetic profiles .
Biological Activity
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a pyrazole ring, a thiophene moiety, and a sulfonamide group. The molecular formula for this compound is with a molecular weight of 347.5 g/mol. The presence of these heterocyclic structures contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₂S₂ |
| Molecular Weight | 347.5 g/mol |
| CAS Number | 2034341-16-5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by the introduction of the thiophene and sulfonamide groups. Reaction conditions often include specific catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative 7b | 0.22 | Staphylococcus aureus |
| Derivative 5a | 0.25 | Escherichia coli |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress-related diseases .
Anti-inflammatory Activity
In addition to antimicrobial and antioxidant activities, this compound has shown promising anti-inflammatory effects in various models. For example, studies indicate that compounds within this class can significantly inhibit paw swelling in acute inflammatory models, comparable to standard anti-inflammatory drugs like aspirin .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit or activate biochemical pathways, leading to the observed therapeutic effects.
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
- Antimicrobial Evaluation : A study evaluated a series of pyrazole-thiazole derivatives against multiple pathogens, revealing significant antibacterial activity with low MIC values .
- In Vitro Studies : Research involving cancer cell lines (e.g., MCF7 and HePG2) demonstrated that related compounds exhibit potent antiproliferative effects, suggesting potential applications in cancer therapy .
- Computational Studies : Molecular docking simulations have been employed to predict binding interactions between these compounds and biological targets, supporting experimental findings regarding their effectiveness as multifunctional therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React thiophene-2-sulfonamide with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl bromide in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–24 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity.
- Optimization Tips :
Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?
Methodological Answer:
-
Procedure :
- Crystal Growth : Dissolve the compound in a solvent mixture (e.g., dichloromethane/methanol 1:1) and allow slow evaporation.
- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, focusing on resolving disorder in thiophene/pyrazole moieties .
-
Example Data :
Parameter Value (from analogous structures) Space group P21/c Unit cell (Å) a = 6.0686, b = 18.6887, c = 14.9734 β angle (°) 91.559 R-factor <0.05 Reference:
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Recommended Assays :
- Enzyme Inhibition : Test against COX-2 (IC50 determination via fluorescence polarization, using Celecoxib as a positive control) .
- Antimicrobial Screening : Use microdilution assays (MIC values) against S. aureus and E. coli (96-well plates, 24–48 h incubation) .
- Controls : Include solvent-only and reference drug (e.g., Ciprofloxacin) for validation.
Advanced Research Questions
Q. How can computational methods predict regioselectivity in the synthesis of thiophene-pyrazole hybrids?
Methodological Answer:
- Approach :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-311++G(d,p) level to model transition states and identify kinetic vs. thermodynamic pathways.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich sites (e.g., sulfur in thiophene) to predict nucleophilic attack positions .
- Example : Pyrazole N1 vs. N2 alkylation can be distinguished via charge distribution analysis.
Q. How to resolve contradictions between NMR data and crystallographic results for this compound?
Methodological Answer:
- Case Study :
- Resolution :
- Perform variable-temperature NMR (VT-NMR) to detect conformational exchange.
- Compare with DFT-optimized geometries to reconcile discrepancies.
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide further modifications?
Methodological Answer:
-
SAR Framework :
-
Data Table :
Derivative COX-2 IC50 (nM) LogP Parent Compound 150 2.8 -CF3 Analog 45 3.2 Furan Replacement 320 2.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
